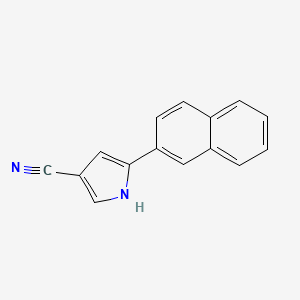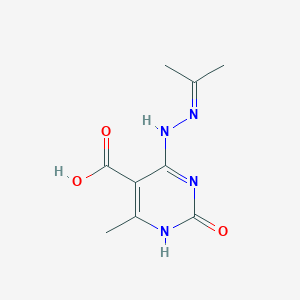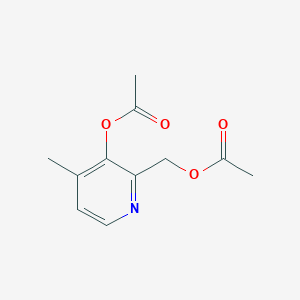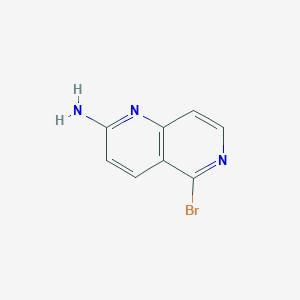
8-Methoxy-4-oxochroman-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methoxy-4-oxochroman-6-carboxylic acid is a high-purity chemical compound with a molecular formula of C11H10O5 and a molecular weight of 222.19 g/mol . This compound is known for its unique blend of properties, making it an invaluable asset for research and development in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-4-oxochroman-6-carboxylic acid typically involves the use of specific organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Methoxy-4-oxochroman-6-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to achieve the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or alkanes .
Applications De Recherche Scientifique
8-Methoxy-4-oxochroman-6-carboxylic acid has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 8-Methoxy-4-oxochroman-6-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or activate specific receptors, resulting in changes in cellular functions .
Comparaison Avec Des Composés Similaires
- 8-Methoxycoumarin-3-carboxamides
- 4-Hydroxycoumarin
- 7-Methoxycoumarin
Comparison: Compared to similar compounds, 8-Methoxy-4-oxochroman-6-carboxylic acid stands out due to its unique structural features and reactivity. Its methoxy and carboxylic acid functional groups provide distinct chemical properties, making it suitable for specific applications that other compounds may not fulfill .
Propriétés
Formule moléculaire |
C11H10O5 |
|---|---|
Poids moléculaire |
222.19 g/mol |
Nom IUPAC |
8-methoxy-4-oxo-2,3-dihydrochromene-6-carboxylic acid |
InChI |
InChI=1S/C11H10O5/c1-15-9-5-6(11(13)14)4-7-8(12)2-3-16-10(7)9/h4-5H,2-3H2,1H3,(H,13,14) |
Clé InChI |
WGMQVAAHSMIACH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC2=C1OCCC2=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-Hydroxy-3-nitroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11884885.png)










